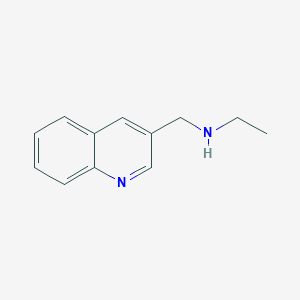

Ethyl-quinolin-3-ylmethyl-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H14N2 |

|---|---|

Molecular Weight |

186.25 g/mol |

IUPAC Name |

N-(quinolin-3-ylmethyl)ethanamine |

InChI |

InChI=1S/C12H14N2/c1-2-13-8-10-7-11-5-3-4-6-12(11)14-9-10/h3-7,9,13H,2,8H2,1H3 |

InChI Key |

JMKSFFPASMGLBZ-UHFFFAOYSA-N |

Canonical SMILES |

CCNCC1=CC2=CC=CC=C2N=C1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Ethyl-quinolin-3-ylmethyl-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of Ethyl-quinolin-3-ylmethyl-amine. Due to the limited availability of direct experimental data for this specific compound, this document presents data for the parent compound, quinolin-3-ylmethanamine, alongside computationally predicted values for the title compound. Furthermore, detailed experimental protocols for determining key physicochemical parameters are provided to guide researchers in the empirical characterization of this and similar novel chemical entities. A logical workflow for the synthesis and characterization of novel quinoline derivatives is also presented.

Introduction

Quinoline and its derivatives are a significant class of heterocyclic compounds that are of great interest in medicinal chemistry due to their wide range of biological activities. These activities are intrinsically linked to the physicochemical properties of the molecules, which govern their absorption, distribution, metabolism, and excretion (ADME) profiles. This compound is a derivative of quinoline that holds potential for further investigation in drug discovery programs. This guide aims to consolidate the available information on its physicochemical properties and provide a practical framework for its experimental characterization.

Physicochemical Properties

The following table summarizes the available physicochemical data for quinolin-3-ylmethanamine.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂ | PubChem[1] |

| Molecular Weight | 158.20 g/mol | PubChem[1] |

| Physical Description | Solid | Sigma-Aldrich[2] |

| XLogP3 (Computed) | 1.5 | PubChem[1] |

| Hydrogen Bond Donors | 1 | PubChem[1] |

| Hydrogen Bond Acceptors | 2 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Topological Polar Surface Area | 38.9 Ų | PubChem[1] |

The following properties for this compound have been estimated using computational models. These values should be considered as approximations and require experimental verification.

| Property | Predicted Value |

| Molecular Formula | C₁₂H₁₄N₂ |

| Molecular Weight | 186.26 g/mol |

| XLogP3 | 2.4 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bond Count | 3 |

| Topological Polar Surface Area | 38.9 Ų |

| pKa (most basic) | 9.5 |

Experimental Protocols for Physicochemical Characterization

For novel compounds such as this compound, empirical determination of physicochemical properties is essential. The following are standard protocols for key parameters.

The melting point is a fundamental indicator of a solid compound's purity.

-

Apparatus: Capillary melting point apparatus (e.g., Mel-Temp).

-

Procedure:

-

A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range. A narrow range typically indicates high purity.

-

For liquid compounds, the boiling point is a key characteristic.

-

Apparatus: Thiele tube or a micro boiling point apparatus.

-

Procedure:

-

A small volume of the liquid is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

The assembly is heated in an oil bath.

-

As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

-

The acid dissociation constant (pKa) is crucial for understanding the ionization state of a compound at different pH values.

-

Apparatus: pH meter, automatic titrator, or UV-Vis spectrophotometer.

-

Potentiometric Titration Method:

-

A solution of the compound of known concentration is prepared in water or a suitable co-solvent.

-

The solution is titrated with a standardized solution of a strong acid or base.

-

The pH of the solution is measured after each addition of the titrant.

-

A titration curve (pH vs. volume of titrant) is plotted. The pH at the half-equivalence point corresponds to the pKa of the compound.

-

LogP is a measure of a compound's lipophilicity and is a critical parameter for predicting its ADME properties.

-

Shake-Flask Method:

-

A solution of the compound is prepared in a biphasic system of n-octanol and water (or a suitable buffer like PBS, pH 7.4).

-

The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.

-

The phases are separated by centrifugation.

-

The concentration of the compound in each phase is determined analytically (e.g., by UV-Vis spectroscopy or HPLC).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.[3][4]

-

Solubility in aqueous media is a key factor influencing a drug's bioavailability.

-

Equilibrium Shake-Flask Method:

-

An excess amount of the solid compound is added to a specific volume of aqueous buffer (e.g., PBS, pH 7.4) in a sealed container.

-

The mixture is agitated at a constant temperature until equilibrium is established (typically 24-48 hours).

-

The suspension is filtered to remove the undissolved solid.

-

The concentration of the dissolved compound in the filtrate is quantified using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy). This concentration represents the equilibrium solubility.

-

Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel quinoline derivative like this compound.

Caption: Workflow for the synthesis and characterization of novel quinoline derivatives.

Conclusion

While direct experimental data on the physicochemical properties of this compound are currently lacking in the public domain, this guide provides essential information based on its parent compound and computational predictions. The detailed experimental protocols offer a clear path for researchers to empirically determine these crucial parameters. A thorough understanding and documentation of these properties are fundamental for the rational design and development of new quinoline-based therapeutic agents. The provided workflow illustrates the logical progression from compound synthesis to candidate selection, emphasizing the central role of physicochemical characterization in this process.

References

An In-depth Technical Guide to the Synthesis of Novel Quinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a vast array of pharmaceuticals, agrochemicals, and functional materials. Its continued relevance drives the demand for robust and versatile synthetic methodologies. This guide provides a detailed overview of both classical and contemporary pathways for the synthesis of novel quinoline derivatives, with a focus on experimental protocols, quantitative data, and mechanistic understanding.

Classical Synthesis of the Quinoline Core

For over a century, a set of powerful named reactions has formed the foundation of quinoline synthesis. These methods typically involve the acid-catalyzed cyclization of anilines with α,β-unsaturated carbonyl compounds or their precursors.

The Skraup Synthesis

The Skraup synthesis is a classic and direct method for producing quinolines by reacting an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[1][2] The reaction can be vigorous and requires careful control.[1]

The overall transformation involves the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and finally oxidation to form the aromatic quinoline ring.[3]

Figure 1. General workflow of the Skraup quinoline synthesis.

This procedure, adapted from Organic Syntheses, utilizes arsenic pentoxide as the oxidizing agent and provides a controlled method for this often vigorous reaction.[4]

-

Preparation: In a 5-L three-necked round-bottomed flask, create a homogeneous slurry by mixing 588 g (2.45 moles) of powdered arsenic oxide, 588 g (3.5 moles) of 3-nitro-4-aminoanisole, and 1.2 kg (950 ml) of U.S.P. glycerol.

-

Acid Addition: Equip the flask with a mechanical stirrer and a dropping funnel containing 315 ml of concentrated sulfuric acid. With vigorous stirring, add the sulfuric acid over 30–45 minutes. The temperature will spontaneously rise to 65–70°C.

-

Dehydration: Replace the stirrer and funnel with a thermometer and a bent glass tube connected to a water aspirator. Heat the flask carefully in an oil bath, raising the internal temperature to 105°C. Maintain the temperature between 105–110°C under vacuum until 235–285 g of water has been removed (approx. 2–3 hours).

-

Cyclization and Oxidation: Cool the mixture to 90°C, replace the suction tube with a reflux condenser, and add 315 ml of concentrated sulfuric acid dropwise over 30-45 minutes, keeping the temperature between 135-140°C. Once the addition is complete, heat the mixture at this temperature for an additional 7 hours.

-

Work-up: Cool the reaction mixture to 80°C and dilute cautiously with 3.5 L of water. Pour the diluted mixture into a mixture of 1.8 L of concentrated ammonium hydroxide and 3.5 kg of ice with stirring.

-

Isolation and Purification: Filter the resulting thick slurry through a large Büchner funnel. Wash the precipitate with four 700-ml portions of water. The crude product is then purified by recrystallization from methanol. The total yield is typically between 65–76%.[4]

| Aromatic Amine | Oxidizing Agent | Product | Yield (%) | Reference |

| Aniline | Nitrobenzene | Quinoline | 84–91% | --INVALID-LINK-- |

| 3-Nitro-4-aminoanisole | Arsenic Pentoxide | 6-Methoxy-8-nitroquinoline | 65–76% | [4] |

| m-Nitroaniline | Arsenic Acid | 7-Nitroquinoline & 5-Nitroquinoline | Mixture | [5] |

| 6-Aminocoumarin | Glycerol/H₂SO₄ | 3H-pyrano[3,2-f]quinoline-3-one | 14% | [5] |

The Doebner-von Miller Reaction

The Doebner-von Miller reaction is a versatile and more general method for synthesizing quinolines. It involves the reaction of an aniline with an α,β-unsaturated aldehyde or ketone under acidic conditions.[6][7] This method is often considered a modification of the Skraup synthesis but allows for the preparation of a wider range of substituted quinolines.[8]

Figure 2. Key steps in the Doebner-von Miller reaction.

This procedure highlights a modern, greener approach using a solid acid catalyst under solvent-free conditions.

-

Catalyst Preparation: Prepare Ag(I)-exchanged Montmorillonite K10 by treating the clay with a silver nitrate solution.

-

Reaction Setup: In a round-bottom flask, add the substituted aniline (1 mmol), the α,β-unsaturated aldehyde (e.g., cinnamaldehyde) (1.5 mmol), and the Ag(I)-Mont K10 catalyst (0.1 g).

-

Reaction: Heat the solvent-free mixture at 120°C for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Add ethyl acetate and filter to remove the catalyst.

-

Isolation: Wash the filtrate with a saturated NaHCO₃ solution and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired substituted quinoline.

| Aniline Derivative | α,β-Unsaturated Aldehyde | Product | Yield (%) | Reference |

| Aniline | Cinnamaldehyde | 2-Phenylquinoline | 89% | |

| 4-Methylaniline | Cinnamaldehyde | 6-Methyl-2-phenylquinoline | 85% | |

| 4-Methoxyaniline | Cinnamaldehyde | 6-Methoxy-2-phenylquinoline | 81% | |

| 4-Chloroaniline | Cinnamaldehyde | 6-Chloro-2-phenylquinoline | 76% | |

| Aniline | Crotonaldehyde | 2-Methylquinoline | 78% | |

| 4-Methylaniline | Crotonaldehyde | 2,6-Dimethylquinoline | 72% |

The Combes Synthesis

The Combes synthesis produces 2,4-disubstituted quinolines from the acid-catalyzed reaction of anilines with 1,3-diketones.[2] The reaction proceeds through an enamine intermediate, which then cyclizes under acidic conditions.

-

Condensation: A mixture of m-chloroaniline and acetylacetone is heated, often in the presence of a dehydrating agent or under conditions to remove water, to form the enamine intermediate.

-

Cyclization: The crude enamine is added to a strong acid, such as concentrated sulfuric acid or polyphosphoric acid (PPA), and heated.

-

Work-up: The reaction mixture is cooled and carefully poured onto ice. The solution is then neutralized with a base (e.g., ammonium hydroxide) to precipitate the crude product.

-

Purification: The solid product is collected by filtration, washed with water, and purified by recrystallization.

| Aniline | 1,3-Diketone | Acid Catalyst | Product | Reference |

| m-Chloroaniline | Acetylacetone | H₂SO₄ | 2,4-Dimethyl-7-chloroquinoline | [3][9] |

| β-Naphthylamine | Acetylacetone | HF | Benzo[g]quinoline derivative | [3][9] |

| p-Anisidine | Cyclohexanone-2-aldehyde | Lactic Acid | 3,4-Cyclohexano-6-methoxyquinoline | [3][9] |

The Friedländer Annulation

The Friedländer synthesis is a straightforward and high-yield method for producing polysubstituted quinolines. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., another ketone or ester), typically under acid or base catalysis.[10]

Figure 3. Logical flow of the Friedländer quinoline synthesis.

This method provides an efficient and environmentally friendly approach to the Friedländer synthesis.[4]

-

Catalyst Preparation: A mixture of SiO₂ (1.4 g) and P₂O₅ (0.6 g) is thoroughly ground together in a mortar and pestle for 20 minutes at room temperature.

-

Reaction Setup: In a round-bottom flask, a mixture of the 2-aminoaryl ketone (2 mmol), the carbonyl compound (3 mmol), and the P₂O₅/SiO₂ catalyst (0.4 g) is prepared.

-

Reaction: The mixture is stirred at 80°C under solvent-free conditions for the appropriate time (typically 15-40 minutes), monitored by TLC.

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and ethyl acetate (20 mL) is added. The catalyst is removed by filtration. The filtrate is washed with a saturated solution of NaHCO₃ (2 x 15 mL) and brine (15 mL).

-

Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is evaporated under reduced pressure. The crude product is then purified by recrystallization from an ethanol-water mixture.

| 2-Aminoaryl Ketone | Carbonyl Compound | Time (min) | Yield (%) | Reference |

| 2-Amino-5-chlorobenzophenone | Dimedone | 15 | 93% | [11] |

| 2-Amino-5-chlorobenzophenone | Cyclohexanone | 20 | 90% | [11] |

| 2-Aminobenzophenone | Ethyl acetoacetate | 25 | 88% | [11] |

| 2-Amino-5-chlorobenzophenone | Acetylacetone | 20 | 95% | [11] |

| 2-Aminoacetophenone | Dimedone | 40 | 80% | [11] |

Modern Synthetic Approaches

While classical methods are robust, modern organic synthesis has introduced new strategies that offer improved efficiency, milder conditions, and access to novel substitution patterns.

Metal-Catalyzed Syntheses

Transition metal catalysis has revolutionized the construction of heterocyclic systems, including quinolines. These methods often involve C-H activation, coupling, and cyclization reactions, providing direct access to complex derivatives from simple starting materials.

A notable modern approach involves the Co(III)-catalyzed reaction of anilines with alkynes, where dimethyl sulfoxide (DMSO) serves as both the solvent and a C1 building block for the quinoline ring. This method offers high efficiency and regioselectivity.[12]

| Aniline | Alkyne | Product | Yield (%) | Reference |

| Aniline | Diphenylacetylene | 2,3,4-Triphenylquinoline | 95% | [12] |

| 4-Methylaniline | Diphenylacetylene | 6-Methyl-2,3,4-triphenylquinoline | 92% | [12] |

| 4-Methoxyaniline | 1,2-bis(4-methylphenyl)acetylene | 6-Methoxy-2,3-bis(p-tolyl)-4-phenylquinoline | 85% | [12] |

| Aniline | 1-Phenyl-1-propyne | 3-Methyl-2,4-diphenylquinoline | 81% | [12] |

Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all starting materials. The Povarov reaction is a prominent MCR for synthesizing tetrahydroquinolines, which can then be oxidized to quinolines.

The Povarov reaction is a formal aza-Diels-Alder reaction between an aniline, an aldehyde, and an activated alkene to produce tetrahydroquinolines. Subsequent oxidation provides a straightforward route to fully aromatic quinoline derivatives.

References

- 1. Skraup reaction - Wikipedia [en.wikipedia.org]

- 2. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 3. Skraup Reaction | NROChemistry [nrochemistry.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 7. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iipseries.org [iipseries.org]

- 9. researchgate.net [researchgate.net]

- 10. CN102898366A - Method for one-step preparation of 2-methylquinoline - Google Patents [patents.google.com]

- 11. m.youtube.com [m.youtube.com]

- 12. synarchive.com [synarchive.com]

Spectroscopic data (NMR, IR, Mass Spec) for Ethyl-quinolin-3-ylmethyl-amine.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for Ethyl-quinolin-3-ylmethyl-amine. As of the latest literature review, specific experimental data for this compound has not been published. Therefore, this document presents predicted spectroscopic characteristics based on the analysis of its structural fragments—the quinoline-3-ylmethyl group and the ethylamino moiety—and by referencing data from closely related compounds. This guide also outlines general experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from established principles of spectroscopy and data reported for analogous structures.

Predicted ¹H NMR Data

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |

| ~8.90 | s | 1H | H-2 (Quinoline) | Expected to be a singlet and downfield due to the proximity of the nitrogen atom. |

| ~8.10 | d | 1H | H-4 (Quinoline) | Doublet, downfield. |

| ~7.90 | d | 1H | H-8 (Quinoline) | Doublet, part of the benzo-ring system. |

| ~7.75 | d | 1H | H-5 (Quinoline) | Doublet, part of the benzo-ring system. |

| ~7.60 | t | 1H | H-7 (Quinoline) | Triplet, part of the benzo-ring system. |

| ~7.50 | t | 1H | H-6 (Quinoline) | Triplet, part of the benzo-ring system. |

| ~3.90 | s | 2H | -CH₂- (Methylene bridge) | Singlet, connecting the quinoline ring to the amine. |

| ~2.70 | q | 2H | -CH₂- (Ethyl group) | Quartet, coupled with the methyl protons. |

| ~1.80 (broad) | s | 1H | N-H | Signal may be broad and its position can vary with concentration and temperature. |

| ~1.15 | t | 3H | -CH₃ (Ethyl group) | Triplet, coupled with the methylene protons. |

Note: Chemical shifts are referenced to Tetramethylsilane (TMS) at 0.00 ppm.

Predicted ¹³C NMR Data

Solvent: CDCl₃ Frequency: 101 MHz

| Chemical Shift (δ) ppm | Assignment | Notes |

| ~152.0 | C-2 (Quinoline) | |

| ~148.5 | C-8a (Quinoline) | Quaternary carbon. |

| ~135.0 | C-4 (Quinoline) | |

| ~133.0 | C-3 (Quinoline) | Quaternary carbon, attachment point of the methylamine group. |

| ~129.5 | C-4a (Quinoline) | Quaternary carbon. |

| ~129.0 | C-7 (Quinoline) | |

| ~128.0 | C-5 (Quinoline) | |

| ~127.5 | C-6 (Quinoline) | |

| ~126.5 | C-8 (Quinoline) | |

| ~52.0 | -CH₂- (Methylene bridge) | |

| ~44.0 | -CH₂- (Ethyl group) | |

| ~15.0 | -CH₃ (Ethyl group) |

Note: Chemical shifts are referenced to the solvent signal of CDCl₃ at 77.16 ppm. General chemical shift ranges for quinoline derivatives can be found in various spectroscopic studies[1].

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3310 | Weak-Medium | N-H stretch (secondary amine)[2] |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 2975 - 2850 | Medium | C-H stretch (aliphatic) |

| 1600, 1580, 1500 | Medium-Strong | C=C and C=N ring stretching (quinoline) |

| 1590 - 1550 | Medium | N-H bend (secondary amine) |

| 1335 - 1250 | Strong | C-N stretch (aromatic amine type)[2] |

| 1250 - 1020 | Medium | C-N stretch (aliphatic amine type)[2] |

| 900 - 675 | Strong | C-H out-of-plane bending (aromatic) |

Predicted Mass Spectrometry Data

Ionization Mode: Electron Ionization (EI) Molecular Formula: C₁₂H₁₄N₂ Molecular Weight: 186.25 g/mol

| m/z | Relative Intensity | Assignment |

| 186 | Moderate | [M]⁺ (Molecular ion) |

| 171 | High | [M - CH₃]⁺ (Loss of a methyl radical from the ethyl group) |

| 157 | High | [M - C₂H₅]⁺ (Loss of an ethyl radical) |

| 130 | Very High (Base Peak) | [C₉H₈N]⁺ (Quinolin-3-ylmethyl cation) |

| 129 | High | [C₉H₇N]⁺ (Quinoline radical cation) |

| 102 | Moderate | Fragmentation of the quinoline ring |

| 77 | Moderate | Phenyl fragment |

Experimental Protocols

The following are general protocols for the spectroscopic analysis of a compound such as this compound, based on standard laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline corrections should be performed. The chemical shifts are referenced to the residual solvent peak or an internal standard like TMS.

Infrared (IR) Spectroscopy

-

Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) IR, place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Sample Preparation (KBr Pellet - for solids): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Acquisition: Record the spectrum typically over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty accessory (for ATR) or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: For a relatively volatile and thermally stable compound like this, Electron Ionization (EI) is a common technique. For less stable compounds, a softer ionization technique like Electrospray Ionization (ESI) may be used.

-

Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation: The resulting mass spectrum shows the molecular ion peak (if stable enough to be observed) and various fragment ions, which can be used to deduce the structure of the molecule.

Visualizations

The following diagrams illustrate a general workflow for the synthesis and characterization of a novel compound and the logical flow of spectroscopic data interpretation.

References

- 1. researchgate.net [researchgate.net]

- 2. infrared spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of N-methylethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

The Diverse Biological Activities of Quinoline-Based Compounds: A Technical Guide

Introduction

The quinoline scaffold, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] Its unique structural and electronic properties allow for diverse functionalization, leading to compounds that can interact with a variety of biological targets.[1] This technical guide provides an in-depth overview of the significant biological activities of quinoline-based compounds, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource that includes quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Anticancer Activity

Quinoline derivatives have emerged as a prominent class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[3][4][5] Their mechanisms of action are diverse and often involve the inhibition of critical cellular processes such as cell proliferation, angiogenesis, and the induction of apoptosis.[3][6]

Mechanisms of Anticancer Activity

The anticancer effects of quinoline-based compounds are mediated through various mechanisms, including:

-

Kinase Inhibition: A significant number of quinoline derivatives function as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways involved in cancer progression.[7] Key targets include:

-

Epidermal Growth Factor Receptor (EGFR): Overexpression and mutations of EGFR are common in many cancers. Quinoline-based inhibitors can block the EGFR signaling pathway, leading to the suppression of tumor growth and proliferation.[7][8]

-

Vascular Endothelial Growth Factor Receptor (VEGFR): Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Quinoline compounds can inhibit VEGFR, thereby disrupting the blood supply to tumors.[8]

-

c-Met (Hepatocyte Growth Factor Receptor): The c-Met signaling pathway is implicated in tumor invasion and metastasis. Several quinoline derivatives have been developed as potent c-Met inhibitors.[7][8]

-

-

Topoisomerase Inhibition: Topoisomerases are enzymes that regulate the topology of DNA during replication and transcription. Some quinoline compounds can intercalate with DNA and inhibit topoisomerase activity, leading to DNA damage and cell death.[3]

-

Tubulin Polymerization Inhibition: Microtubules are essential components of the cytoskeleton and are critical for cell division. Certain quinoline derivatives can inhibit tubulin polymerization, disrupting microtubule dynamics and arresting the cell cycle.[9]

-

Induction of Apoptosis: Quinoline compounds can trigger programmed cell death (apoptosis) in cancer cells through various mechanisms, including the activation of caspases and the modulation of apoptosis-related proteins.[4][6]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected quinoline-based compounds against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Quinoline-chalcone 12e | MGC-803 (Gastric) | 1.38 | [10] |

| Quinoline-chalcone 12e | HCT-116 (Colon) | 5.34 | [10] |

| Quinoline-chalcone 12e | MCF-7 (Breast) | 5.21 | [10] |

| Ursolic acid-quinoline 3b | MDA-MB-231 (Breast) | 0.61 | [7] |

| Ursolic acid-quinoline 3b | HeLa (Cervical) | 0.36 | [7] |

| Quinoline derivative 41 | Various cancer cells | 0.02-0.04 | [11] |

| Quinoline derivative 42 | HepG-2 (Liver) | 0.261 | [11] |

| Quinoline derivative 8 | DLD1 (Colon) | 0.59 | [11] |

| Quinoline derivative 8 | HCT116 (Colon) | 0.44 | [11] |

Antimicrobial Activity

Quinoline derivatives, particularly the fluoroquinolones, are a well-established class of antibacterial agents with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[12][13]

Mechanism of Antimicrobial Activity

The primary mechanism of action of quinolone antibiotics is the inhibition of bacterial DNA synthesis. They target two essential enzymes involved in DNA replication:

-

DNA Gyrase (Topoisomerase II): This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process necessary for DNA replication and transcription. Quinolones bind to the DNA-gyrase complex, trapping the enzyme and leading to double-strand DNA breaks.

-

Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes after DNA replication. Inhibition of topoisomerase IV by quinolones prevents the segregation of replicated DNA, leading to cell death.[12]

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected quinoline-based compounds against various bacterial strains.

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Quinoline-2-one 6c | MRSA | 0.75 | [14] |

| Quinoline-2-one 6c | VRE | 0.75 | [14] |

| Quinoline-2-one 6o | MRSA | 2.50 | [14] |

| Quinoline derivative 43a | Various strains | 0.62 | [15] |

| Dihydrotriazine-quinolone 93a-c | S. aureus & E. coli | 2 | [15] |

| Quinoline derivative 3c | S. aureus | 2.67 | [12] |

| Quinoline derivative 6 | Bacillus cereus | 3.12 | [13] |

Antiviral Activity

Several quinoline-based compounds have demonstrated promising antiviral activity against a range of viruses, including coronaviruses and dengue virus.[16][17]

Mechanism of Antiviral Activity

The antiviral mechanisms of quinoline derivatives can vary depending on the virus and the specific compound. Some of the proposed mechanisms include:

-

Inhibition of Viral Entry: Compounds like chloroquine can interfere with the endosomal acidification required for the entry of some enveloped viruses into host cells.[16]

-

Inhibition of Viral Replication: Some quinoline derivatives have been shown to inhibit viral RNA synthesis.[16]

-

Modulation of Host Cell Pathways: Certain quinolines may exert their antiviral effects by modulating host cell pathways that are essential for viral replication, such as autophagy.[16]

Quantitative Antiviral Activity Data

The following table summarizes the in vitro antiviral activity of selected quinoline-based compounds, expressed as EC50 values (the concentration required to inhibit 50% of viral activity).

| Compound/Derivative | Virus | Cell Line | EC50 (µM) | Reference |

| Chloroquine | HCoV-OC43 | HEL | 0.12-12 | [16] |

| Hydroxychloroquine | HCoV-OC43 | HEL | 0.12-12 | [16] |

| Quinoline-morpholine 1 | SARS-CoV-2 | Vero 76 | 1.5 | [17] |

| Quinoline-morpholine 2 | SARS-CoV-2 | Caco-2 | 5.9 | [17] |

| Quinoline derivative 4 | RSV | - | 8.6 µg/mL | [18] |

| Quinoline derivative 6 | YFV | - | 3.5 µg/mL | [18] |

| Indole-quinoline W20 | TMV | - | 65.7 µg/mL (protective) | [19] |

| Indole-quinoline W20 | TMV | - | 84.4 µg/mL (curative) | [19] |

Anti-inflammatory Activity

Quinoline derivatives have also been investigated for their anti-inflammatory properties, with some compounds showing potent activity in both in vitro and in vivo models.[20][21]

Mechanism of Anti-inflammatory Activity

The anti-inflammatory effects of quinoline-based compounds are often attributed to their ability to modulate key inflammatory pathways and mediators:

-

Inhibition of Pro-inflammatory Enzymes: Some quinolines can inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the synthesis of prostaglandins and leukotrienes, respectively.[20]

-

Inhibition of Pro-inflammatory Cytokines: Certain derivatives have been shown to suppress the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).[22]

-

NLRP3 Inflammasome Inhibition: The NLRP3 inflammasome is a key component of the innate immune system that, when activated, leads to the release of IL-1β. Some quinoline compounds can inhibit the activation of the NLRP3 inflammasome.

Quantitative Anti-inflammatory Activity Data

The following table summarizes the in vivo anti-inflammatory activity of selected quinoline derivatives in the carrageenan-induced paw edema model.

| Compound/Derivative | Dose | Inhibition of Edema (%) | Reference |

| Cyclopenta[a]anthracene-quinoline 39 | - | 63.19 | [21] |

| 1-oxa-3,5-diaza-anthracen-6-one-quinoline 40 | - | 68.28 | [21] |

| N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine HCl | - | - | [22] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

MTT Assay for Anticancer Activity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the quinoline compound and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Agar Well Diffusion Method for Antimicrobial Activity

Principle: This method is used to assess the antimicrobial activity of a compound. The compound diffuses from a well through a solidified agar medium, creating a concentration gradient. If the compound is effective against the microorganism growing on the agar, a zone of inhibition (an area of no growth) will be observed around the well.

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., 0.5 McFarland standard).

-

Agar Plate Inoculation: Evenly spread the bacterial inoculum onto the surface of a Mueller-Hinton agar plate.

-

Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

-

Compound Application: Add a defined volume (e.g., 100 µL) of the quinoline compound solution at a specific concentration into each well. A positive control (standard antibiotic) and a negative control (solvent) should also be included.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition in millimeters.

Plaque Reduction Assay for Antiviral Activity

Principle: This assay is used to quantify the infectivity of a virus and to determine the antiviral activity of a compound. The formation of plaques (localized areas of cell death) caused by viral infection is inhibited in the presence of an effective antiviral agent.

Procedure:

-

Cell Seeding: Seed susceptible host cells in a 6-well or 12-well plate to form a confluent monolayer.

-

Virus and Compound Incubation: Pre-incubate a known titer of the virus with serial dilutions of the quinoline compound for 1 hour at 37°C.

-

Infection: Infect the cell monolayers with the virus-compound mixture.

-

Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days).

-

Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value.

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

Principle: This is a widely used in vivo model to screen for acute anti-inflammatory activity. Carrageenan, when injected into the paw of a rodent, induces a biphasic inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling indicates its anti-inflammatory potential.

Procedure:

-

Animal Acclimatization: Acclimatize rodents (e.g., rats or mice) to the experimental conditions.

-

Compound Administration: Administer the quinoline compound orally or intraperitoneally at a specific dose. A control group receives the vehicle.

-

Induction of Inflammation: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways targeted by quinoline-based compounds and a general experimental workflow.

Signaling Pathway Diagrams

Caption: Simplified EGFR signaling pathway and the inhibitory action of quinoline compounds.

Caption: VEGFR2 signaling pathway involved in angiogenesis and its inhibition by quinolines.

Caption: c-Met signaling pathway in cancer invasion and metastasis and its inhibition.

Caption: NLRP3 inflammasome activation pathway and its inhibition by quinoline compounds.

Experimental Workflow Diagram

Caption: General experimental workflow for the development of quinoline-based therapeutic agents.

References

- 1. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. rsc.org [rsc.org]

- 3. Assay of Inflammasome Activation [bio-protocol.org]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]

- 7. Design, synthesis and in vitro anticancer activity of novel quinoline and oxadiazole derivatives of ursolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protocol for in vivo and in vitro activation of NLRP3 inflammasome in mice using monosodium urate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ajps.journals.ekb.eg [ajps.journals.ekb.eg]

- 12. pubs.acs.org [pubs.acs.org]

- 13. tandfonline.com [tandfonline.com]

- 14. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biointerfaceresearch.com [biointerfaceresearch.com]

- 16. malariaworld.org [malariaworld.org]

- 17. Anti‐SARS‐CoV‐2 Inhibitory Profile of New Quinoline Compounds in Cell Culture‐Based Infection Models - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Redirecting [linkinghub.elsevier.com]

- 19. Design, synthesis and antiviral activity of indole derivatives containing quinoline moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. biointerfaceresearch.com [biointerfaceresearch.com]

- 22. Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-ethyl-1-(quinolin-3-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Properties

The compound "Ethyl-quinolin-3-ylmethyl-amine" is systematically named in accordance with IUPAC nomenclature as N-ethyl-1-(quinolin-3-yl)methanamine . It is a secondary amine featuring an ethyl group and a quinolin-3-ylmethyl group attached to a nitrogen atom. The parent amine, quinolin-3-ylmethanamine, is registered under CAS number 7521-70-2[1].

Data Presentation: Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | N-ethyl-1-(quinolin-3-yl)methanamine | Deduced |

| Molecular Formula | C₁₂H₁₄N₂ | Calculated |

| Molecular Weight | 186.25 g/mol | Calculated |

| Parent Compound | quinolin-3-ylmethanamine | PubChem[1] |

| Parent CAS Number | 7521-70-2 | PubChem[1] |

| Parent Molecular Formula | C₁₀H₁₀N₂ | PubChem[1] |

| Parent Molecular Weight | 158.20 g/mol | PubChem[1] |

Prospective Synthesis Protocol

The synthesis of N-ethyl-1-(quinolin-3-yl)methanamine can be achieved through the reductive amination of quinoline-3-carbaldehyde with ethylamine. This common and effective method for forming C-N bonds involves two main steps: the formation of an imine intermediate followed by its reduction to the corresponding amine.

Experimental Protocol: Reductive Amination

Materials:

-

Quinoline-3-carbaldehyde

-

Ethylamine (as a solution in a suitable solvent, e.g., THF or ethanol)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as the reaction solvent

-

Acetic acid (catalytic amount)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve quinoline-3-carbaldehyde (1 equivalent) in the chosen solvent (DCM or DCE).

-

Imine Formation: Add ethylamine (1.1-1.5 equivalents) to the solution, followed by a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.

-

Reduction: To the stirred solution, add the reducing agent, sodium triacetoxyborohydride (1.2-1.5 equivalents), portion-wise. The reaction is typically exothermic and should be monitored.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution. Extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure N-ethyl-1-(quinolin-3-yl)methanamine.

Potential Biological Activities and Applications

The quinoline nucleus is a prominent scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of pharmacological activities.[2][3][4] While the specific biological profile of N-ethyl-1-(quinolin-3-yl)methanamine has not been extensively reported, its structural similarity to other biologically active quinoline compounds suggests potential applications in several therapeutic areas:

-

Anticancer Activity: Many quinoline derivatives have been investigated as potential anticancer agents.[5] Their mechanisms of action often involve the inhibition of protein kinases or interference with DNA replication.

-

Antimicrobial Properties: The quinoline ring is a key component of several antibacterial and antifungal drugs.[2][4] Derivatives of quinoline-3-carbaldehyde have shown moderate activity against various bacterial strains.

-

Anti-inflammatory Effects: Certain quinoline-3-carboxamides have demonstrated immunomodulatory and anti-inflammatory properties.[5]

-

Antileishmanial Activity: Quinoline-carbaldehyde derivatives have been identified as novel inhibitors for leishmanial methionine aminopeptidase 1, suggesting their potential in the treatment of leishmaniasis.[6]

Further research and biological screening are necessary to fully elucidate the therapeutic potential of N-ethyl-1-(quinolin-3-yl)methanamine.

Visualizations

Synthesis Workflow Diagram

References

- 1. Quinolin-3-ylmethanamine | C10H10N2 | CID 6483745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Quinoline Derivatives: A Comprehensive Technical Guide to Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold, a fused heterocyclic system of benzene and pyridine rings, is a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. This technical guide provides an in-depth exploration of the therapeutic potential of quinoline derivatives across a spectrum of diseases. It consolidates quantitative data on their efficacy, details key experimental methodologies for their evaluation, and visualizes the complex biological pathways they modulate. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutics, highlighting the versatility and continued importance of the quinoline nucleus in modern drug design.

Anticancer Applications

Quinoline derivatives have emerged as a significant class of anticancer agents, exhibiting a variety of mechanisms to thwart tumor progression. These compounds have been shown to induce apoptosis, trigger cell cycle arrest, and inhibit critical processes such as angiogenesis and cell migration.[1] Several quinoline-based drugs have received FDA approval for clinical use in oncology, underscoring their therapeutic relevance.[2]

Mechanisms of Action

The anticancer effects of quinoline derivatives are often multifactorial, targeting key signaling pathways and cellular processes essential for cancer cell survival and proliferation.

-

Kinase Inhibition: A primary mechanism is the inhibition of protein kinases, which are crucial regulators of cell signaling. Quinoline-based molecules have been developed as potent inhibitors of several kinases, including Epidermal Growth Factor Receptor (EGFR), HER-2, and the PI3K/Akt/mTOR pathway, which are frequently dysregulated in various cancers.[2][3][4]

-

Tubulin Polymerization Inhibition: Certain derivatives disrupt microtubule dynamics by inhibiting tubulin polymerization, a process vital for cell division. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4]

-

Topoisomerase Inhibition: By targeting topoisomerases, enzymes that regulate DNA topology, some quinoline compounds prevent the necessary relaxation of DNA required for replication and transcription, thereby halting cancer cell proliferation.[5]

-

Induction of Apoptosis: Many quinoline derivatives promote programmed cell death (apoptosis) through various means, including the overproduction of reactive oxygen species (ROS), which disrupts the cellular redox balance, and the modulation of pro- and anti-apoptotic proteins like Bax and Bcl-2.[3][5]

Key Signaling Pathways

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that promotes cell growth, survival, and proliferation. Its aberrant activation is a hallmark of many cancers. Quinoline derivatives have been designed to inhibit key components of this pathway, such as PI3K and mTOR, thereby blocking downstream signaling and suppressing tumor growth.[2][6]

Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.

Quantitative Data: Anticancer Activity

The in vitro anticancer efficacy of quinoline derivatives is commonly assessed by determining their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) against various cancer cell lines.

| Compound ID/Series | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |

| 12e | MGC-803 (Gastric) | MTT | 1.38 | [6] |

| HCT-116 (Colon) | MTT | 5.34 | [6] | |

| MCF-7 (Breast) | MTT | 5.21 | [6] | |

| Compound 5a | EGFR Kinase | Kinase Assay | 0.071 | [3] |

| HER-2 Kinase | Kinase Assay | 0.031 | [3] | |

| Compound 4c | Tubulin Polymerization | Polymerization Assay | 17 | [7] |

| MDA-MB-231 (Breast) | NCI-60 Screen | >100 | [7] | |

| K-562 (Leukemia) | NCI-60 Screen | 7.72 | [7] | |

| 91b1 | AGS (Gastric) | MTS | 4.28 (µg/mL) | [8] |

| KYSE150 (Esophageal) | MTS | 4.17 (µg/mL) | [8] | |

| KYSE450 (Esophageal) | MTS | 1.83 (µg/mL) | [8] |

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals. These crystals are insoluble in aqueous solution and are dissolved using a solubilizing agent. The absorbance of the resulting colored solution is measured spectrophotometrically, and the intensity is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the quinoline derivatives in culture medium. Remove the old medium from the wells and add 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Antimicrobial Applications

The emergence of antimicrobial resistance poses a significant threat to global health, necessitating the development of new antibacterial and antifungal agents.[9] Quinoline derivatives have a long history in this field, with many exhibiting potent activity against a wide range of pathogens, including multidrug-resistant strains.[9][10]

Mechanisms of Action

-

DNA Gyrase and Topoisomerase IV Inhibition: Similar to fluoroquinolone antibiotics, many quinoline derivatives target bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, recombination, and repair. Their inhibition leads to the accumulation of DNA strand breaks and ultimately bacterial cell death.

-

DNA Intercalation: The planar aromatic structure of the quinoline ring allows some derivatives to intercalate between the base pairs of DNA, disrupting its structure and function and interfering with replication and transcription.[10]

-

Cell Membrane Disruption: Certain quinoline compounds can disrupt the integrity of the bacterial cell membrane, leading to leakage of intracellular components and cell lysis.

Quantitative Data: Antimicrobial Activity

The in vitro antimicrobial activity of quinoline derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound ID/Series | Bacterial Strain | MIC (µg/mL) | Reference |

| Compound 7 | E. coli ATCC25922 | 2 | [9] |

| S. pyrogens ATCC19615 | 2 | [9] | |

| Compound 8 | Vancomycin-resistant E. faecium | 4 | [9] |

| Compound 6c | MRSA | 0.75 | [11] |

| VRE | 0.75 | [11] | |

| MRSE | 2.50 | [11] | |

| Compound 5d | S. aureus (MRSA) | 0.5 | [9] |

| E. coli | 4 | [9] | |

| Hybrid 7b | S. aureus | 2 (5 µM) | [12] |

| M. tuberculosis H37Rv | 10 (24 µM) | [12] |

Experimental Protocols

This method is a standardized procedure for determining the MIC of an antimicrobial agent against bacteria.

Protocol:

-

Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar medium. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

-

Compound Dilution: Prepare a stock solution of the quinoline derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in CAMHB in a 96-well microtiter plate.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

-

Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Antiviral Applications

Quinoline derivatives have demonstrated promising activity against a variety of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and Dengue Virus (DENV).[13] Their mechanisms of action are diverse and often target virus-specific enzymes or processes.

Mechanisms of Action

-

Reverse Transcriptase Inhibition: For retroviruses like HIV, quinoline derivatives have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs). They bind to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its activity and blocks the conversion of viral RNA into DNA.[1]

-

Protease Inhibition: Some quinoline compounds inhibit viral proteases, such as the HCV NS3/4A protease, which are essential for cleaving viral polyproteins into functional mature proteins required for viral replication.[3]

-

Inhibition of Viral Entry/Replication: The precise mechanisms for other viruses, like DENV, are still under investigation but may involve interference with early stages of the viral life cycle, such as entry into the host cell or replication of the viral genome.[14]

Quantitative Data: Antiviral Activity

The antiviral efficacy of quinoline derivatives is measured by their half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) in cell-based assays.

| Compound ID/Series | Virus | Assay Target/Cell Line | IC50 / EC50 (µM) | Reference | | :--- | :--- | :--- | :--- | | Compound 1 | Dengue Virus Serotype 2 | Vero Cells | 3.03 |[14] | | Compound 2 | Dengue Virus Serotype 2 | Vero Cells | 0.49 |[14] | | Compound 18 | Hepatitis C Virus | HCV Replicon System | 7 |[3] | | 4a2 | HIV-1 Reverse Transcriptase | Enzyme Assay | 0.21 |[1] | | 4d2 | HIV-1 Reverse Transcriptase | Enzyme Assay | 0.15 |[1] | | 4o | HIV-1 Ribonuclease H | Enzyme Assay | ~1.5 |[5] | | 5o | HIV-1 Ribonuclease H | Enzyme Assay | ~1.5 |[5] |

Antimalarial Applications

Quinoline-containing compounds, such as quinine and chloroquine, have been mainstays in the treatment and prevention of malaria for centuries.[15] Research continues to explore new quinoline derivatives to combat the spread of drug-resistant Plasmodium parasites.

Mechanism of Action

The primary mechanism of action for many quinoline antimalarials involves disrupting the parasite's detoxification of heme. During its intraerythrocytic stage, the Plasmodium parasite digests host hemoglobin, releasing large quantities of toxic free heme. The parasite normally detoxifies this heme by polymerizing it into an inert crystalline substance called hemozoin. Quinoline drugs are thought to accumulate in the parasite's acidic food vacuole and interfere with this polymerization process. The resulting buildup of free heme is toxic to the parasite, leading to its death.[11]

Quantitative Data: Antimalarial Activity

The in vitro antimalarial potency of quinoline derivatives is assessed by their IC50 values against different strains of Plasmodium falciparum.

| Compound ID/Series | P. falciparum Strain | IC50 (µM or nM) | Reference |

| Compound 1 | Chloroquine-resistant | 1.2 µM | [16] |

| Compound 40b | 3D7 | 0.62 µg/mL | [16] |

| Compound 2 | W2 (Chloroquine-resistant) | 0.023 µM | [6] |

| Compound 12 | W2 (Chloroquine-resistant) | 67 nM | [17] |

| Compound 24 | Dd2 (Chloroquine-resistant) | 55.8 nM | [17] |

| Bisquinoline 8 | Various strains | 1-100 nM | [18] |

Anti-inflammatory Applications

Chronic inflammation is a key driver of numerous diseases. Quinoline derivatives have shown significant anti-inflammatory properties by modulating key inflammatory pathways.

Mechanisms of Action

-

NLRP3 Inflammasome Inhibition: The NLRP3 inflammasome is a multiprotein complex that, when activated, triggers the release of potent pro-inflammatory cytokines like IL-1β. Certain quinoline derivatives have been identified as direct inhibitors of the NLRP3 protein, preventing the assembly and activation of the inflammasome.[16][19]

-

NF-κB Pathway Inhibition: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammatory responses. Some quinoline compounds can inhibit this pathway, often by preventing the nuclear translocation of NF-κB, which in turn suppresses the transcription of pro-inflammatory genes.[20]

-

MAPK Pathway Modulation: The mitogen-activated protein kinase (MAPK) signaling pathways (including ERK, JNK, and p38) are also involved in inflammation. Quinoline derivatives can modulate these pathways to exert their anti-inflammatory effects.

Key Signaling Pathways

The activation of the NLRP3 inflammasome is a two-step process. A priming signal (Signal 1), often from a pathogen-associated molecular pattern (PAMP), leads to the upregulation of NLRP3 and pro-IL-1β via the NF-κB pathway. An activation signal (Signal 2), such as ATP or crystalline structures, triggers the assembly of the inflammasome complex, leading to caspase-1 activation and the maturation of IL-1β.

References

- 1. Synthesis of Quinolin-2-one Alkaloid Derivatives and Their Inhibitory Activities against HIV-1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and anti-HCV activity evaluation of anilinoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro, in silico studies and ADME evaluation of monoamine oxidases and cholinesterases inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iris.unica.it [iris.unica.it]

- 6. The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A quinoline compound inhibits the replication of dengue virus serotypes 1-4 in Vero cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Acetylcholinesterase Inhibition of Diversely Functionalized Quinolinones for Alzheimer's Disease Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [PDF] Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 | Semantic Scholar [semanticscholar.org]

- 12. windows - Graphviz: How to go from .dot to a graph? - Stack Overflow [stackoverflow.com]

- 13. mdpi.com [mdpi.com]

- 14. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 16. raco.cat [raco.cat]

- 17. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of Ethyl-quinolin-3-ylmethyl-amine Receptor Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies for investigating the receptor binding profile of Ethyl-quinolin-3-ylmethyl-amine. As a novel quinoline derivative, understanding its interaction with biological targets is paramount for elucidating its mechanism of action and potential therapeutic applications. This document outlines a systematic workflow, from target identification and ligand preparation to molecular docking, molecular dynamics simulations, and binding free energy calculations. Detailed experimental protocols for these computational techniques are provided to ensure reproducibility. Furthermore, this guide illustrates key processes and signaling pathways through diagrams generated using Graphviz (DOT language) and summarizes quantitative data in a structured tabular format, offering a practical framework for researchers in the field of computational drug discovery.

Introduction

Quinoline and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The specific compound, this compound, is a synthetic derivative whose pharmacological profile is yet to be fully characterized. In silico modeling offers a powerful and resource-efficient approach to predict its potential biological targets, characterize its binding mode, and estimate its binding affinity.[3][4][5] This guide details the computational steps involved in such an investigation, providing a robust framework for its virtual screening and lead optimization.

In Silico Workflow for Receptor Binding Analysis

The computational investigation of this compound receptor binding follows a structured workflow. This multi-step process, illustrated below, begins with target selection and culminates in the detailed analysis of the ligand-receptor complex.

Methodologies and Experimental Protocols

Target Identification and Selection

Given the diverse activities of quinoline derivatives, several receptor families could be considered as potential targets for this compound. These include, but are not limited to, G-protein coupled receptors (GPCRs), kinases, and nuclear receptors.[6][7][8] Initial target selection can be guided by literature data on structurally similar compounds. For instance, various quinoline derivatives have shown inhibitory activity against c-MET kinase and enzymes implicated in neurodegenerative diseases like AChE, BACE1, and GSK3β.[6][7][8]

Protocol:

-

Literature Review: Conduct a thorough search of databases such as PubMed, Scopus, and ChEMBL for quinoline derivatives with similar core structures to this compound.

-

Target Prediction Servers: Utilize web-based tools like SwissTargetPrediction, SuperPred, and PharmMapper to predict potential protein targets based on the 2D structure of the ligand.

-

Prioritization: Rank the potential targets based on the strength of the evidence from the literature and the prediction scores from the servers. Select the top candidates for further in silico analysis.

Ligand and Receptor Preparation

Proper preparation of both the ligand (this compound) and the receptor is crucial for accurate docking and simulation results.

Ligand Preparation Protocol:

-

2D Structure Generation: Draw the 2D structure of this compound using a chemical drawing tool like ChemDraw or MarvinSketch.

-

3D Structure Generation: Convert the 2D structure to a 3D conformation using software such as Open Babel or the builder tools within molecular modeling suites (e.g., Maestro, MOE).

-

Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94, OPLS3e) to obtain a low-energy, stable conformation.

-

Charge Assignment: Assign partial atomic charges using methods like Gasteiger-Hückel or AM1-BCC.

Receptor Preparation Protocol:

-

Structure Retrieval: Obtain the 3D structure of the target receptor from the Protein Data Bank (PDB). If an experimental structure is unavailable, a homology model can be built using servers like SWISS-MODEL or I-TASSER.

-

Preprocessing: Remove water molecules, co-factors, and existing ligands from the PDB structure. Add hydrogen atoms and assign protonation states for titratable residues at a physiological pH.

-

Energy Minimization: Perform a constrained energy minimization of the receptor structure to relieve any steric clashes while keeping the backbone atoms fixed.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[9][10] This step is essential for identifying the binding pose and estimating the binding affinity.

Protocol:

-

Binding Site Definition: Define the binding site on the receptor. This can be based on the location of a co-crystallized ligand in the PDB structure or predicted using binding site detection algorithms.

-

Grid Generation: Generate a grid box that encompasses the defined binding site.

-

Docking Execution: Perform the docking using software like AutoDock Vina, Glide, or GOLD.[9] It is recommended to perform multiple docking runs to ensure the convergence of the results.

-

Pose Analysis: Analyze the resulting docking poses based on their predicted binding energies (scoring functions) and clustering. Select the most favorable and representative poses for further analysis.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the biological system.[11][12][13]

Protocol:

-

System Setup: Place the docked ligand-receptor complex in a periodic box of an appropriate water model (e.g., TIP3P). Add counter-ions to neutralize the system.

-

Energy Minimization: Perform a multi-step energy minimization of the entire system to remove any bad contacts.

-

Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it under constant pressure (NPT ensemble) to ensure the system reaches a stable state.

-

Production Run: Run the production MD simulation for a sufficient duration (e.g., 100 ns or longer) to capture the relevant biological motions.[14]

-

Trajectory Analysis: Analyze the MD trajectory to assess the stability of the complex (RMSD), the flexibility of the residues (RMSF), and the specific interactions (hydrogen bonds, hydrophobic contacts) between the ligand and the receptor over time.[15][16]

Potential Signaling Pathway Involvement

Based on the potential targets identified, this compound could modulate various signaling pathways. For instance, if it targets a GPCR, it could influence downstream pathways involving G-proteins, adenylyl cyclase, and protein kinase A.

Data Presentation

The quantitative data generated from the in silico analysis should be summarized in a clear and concise manner.

Table 1: Summary of Molecular Docking and Binding Energy Calculations

| Target Receptor | Docking Score (kcal/mol) | Predicted Binding Affinity (ΔG, kcal/mol) | Key Interacting Residues |

| Example: c-MET Kinase | -8.5 | -45.2 ± 3.1 | MET1160, TYR1230, ASP1222 |

| Example: 5-HT2A Receptor | -9.2 | -52.7 ± 4.5 | ASP155, SER242, PHE339 |

| Add more potential targets |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values would be derived from the experimental protocols described above.

Conclusion

This technical guide provides a detailed framework for the in silico modeling of this compound receptor binding. By following the outlined workflow and experimental protocols, researchers can systematically identify potential biological targets, characterize the binding interactions, and predict the binding affinity of this novel compound. The integration of molecular docking and molecular dynamics simulations offers a powerful approach to gain a deeper understanding of its pharmacological properties, thereby accelerating its potential development as a therapeutic agent. The methodologies described herein are broadly applicable to the computational investigation of other novel chemical entities.

References

- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 2. mdpi.com [mdpi.com]

- 3. Computational approaches to drug design | Drug Discovery News [drugdiscoverynews.com]

- 4. criver.com [criver.com]

- 5. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Recent Advances and Applications of Molecular Docking to G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. files.core.ac.uk [files.core.ac.uk]

- 12. MD–Ligand–Receptor: A High-Performance Computing Tool for Characterizing Ligand–Receptor Binding Interactions in Molecular Dynamics Trajectories - PMC [pmc.ncbi.nlm.nih.gov]

- 13. "Using molecular dynamics simulations to understand receptor-complex co" by Hannah Margaret Hoag [rdw.rowan.edu]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Molecular Dynamics Simulation Investigation of the Binding and Interaction of the EphA6-Odin Protein Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of Ethyl-quinolin-3-ylmethyl-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the anticipated solubility and stability characteristics of Ethyl-quinolin-3-ylmethyl-amine, a quinoline derivative of interest in pharmaceutical research. Due to the limited availability of specific experimental data for this exact molecule, this paper draws upon established knowledge of structurally related compounds, including quinolines, alkylamines, and benzylamines, to predict its physicochemical properties and degradation pathways. Detailed experimental protocols for determining these properties are also provided to facilitate further research and development.

Predicted Physicochemical Properties

This compound is a heterocyclic aromatic compound. The quinoline core imparts a degree of lipophilicity, while the ethylamine side chain introduces a basic and polar functional group. This bifunctional nature will govern its solubility and stability profile.

The solubility of a compound is a critical factor in its development as a therapeutic agent, influencing its absorption, distribution, and formulation. The solubility of this compound is expected to be highly dependent on the pH of the medium and the nature of the solvent.

Aqueous Solubility: Quinoline itself is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents.[1] The presence of the basic ethylamine group (pKa of ethylamine is ~10.8) suggests that this compound will exhibit significantly greater solubility in acidic aqueous solutions due to the formation of a protonated, more polar species.[2][3] Conversely, in neutral to basic media, the compound will exist predominantly in its less soluble free base form.

Organic Solubility: Consistent with the properties of quinoline and its derivatives, this compound is anticipated to be readily soluble in a range of organic solvents, particularly polar organic solvents.[1] This is a common characteristic of many nitrogen-containing heterocyclic compounds.

Table 1: Predicted Solubility of this compound

| Solvent System | Predicted Solubility | Rationale |